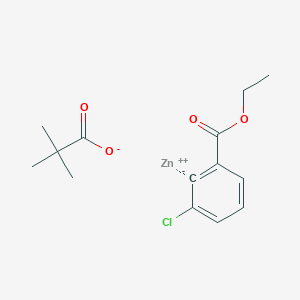
zinc;2,2-dimethylpropanoate;ethyl 3-chlorobenzene-2-ide-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “zinc;2,2-dimethylpropanoate;ethyl 3-chlorobenzene-2-ide-1-carboxylate” is a complex organic molecule that combines zinc with organic ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2,2-dimethylpropanoate;ethyl 3-chlorobenzene-2-ide-1-carboxylate typically involves the reaction of zinc salts with 2,2-dimethylpropanoic acid and ethyl 3-chlorobenzene-2-ide-1-carboxylate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The organic ligands can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules. It can also serve as a catalyst in certain reactions .
Biology
In biological research, the compound may be used to study the interactions between metal ions and organic ligands, which can provide insights into metalloprotein functions and enzyme mechanisms .
Medicine
Potential medical applications include the development of new drugs or therapeutic agents that leverage the unique properties of the compound, such as its ability to interact with biological molecules .
Industry
In industry, the compound can be used in the production of advanced materials, including polymers and coatings, due to its ability to form stable complexes with other molecules .
Wirkmechanismus
The mechanism of action of zinc;2,2-dimethylpropanoate;ethyl 3-chlorobenzene-2-ide-1-carboxylate involves its interaction with molecular targets through coordination bonds. The zinc ion can coordinate with various ligands, influencing the reactivity and stability of the compound. This coordination can affect molecular pathways, such as enzyme activity or signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc acetate: Similar in that it contains zinc and an organic ligand, but differs in the specific ligands and their properties.
Zinc chloride: Another zinc compound with different reactivity and applications.
2,2-Dimethylpropanoic acid derivatives: Compounds with similar organic ligands but without the zinc component.
Uniqueness
The uniqueness of zinc;2,2-dimethylpropanoate;ethyl 3-chlorobenzene-2-ide-1-carboxylate lies in its specific combination of zinc with the organic ligands, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability .
Eigenschaften
IUPAC Name |
zinc;2,2-dimethylpropanoate;ethyl 3-chlorobenzene-2-ide-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClO2.C5H10O2.Zn/c1-2-12-9(11)7-4-3-5-8(10)6-7;1-5(2,3)4(6)7;/h3-5H,2H2,1H3;1-3H3,(H,6,7);/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAXMGSTUYIDPY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=[C-]C(=CC=C1)Cl.CC(C)(C)C(=O)[O-].[Zn+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO4Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













